5-chloro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBAXFOPZRMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166705 | |
| Record name | 4-Cl-pyrazole | |
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Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-31-8 | |
| Record name | 5-Chloro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cl-pyrazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965318 | |
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| Record name | 15965-31-8 | |
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| Record name | 4-Cl-pyrazole | |
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| Record name | 4-Chloroimidazole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-chloro-1H-imidazole. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this halogenated heterocyclic compound.
Physical and Chemical Properties
This compound is a solid, off-white to pale yellow crystalline compound.[1] Its core physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂ | [1] |
| Molar Mass | 102.52 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | 295.9 ± 13.0 °C (Predicted) | [1] |
| Density | 1.405 g/cm³ | [1] |
| pKa | 11.70 ± 0.10 (Predicted) | [1] |
| Vapor Pressure | 0.00261 mmHg at 25°C | [1] |
Solubility
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
Synthesis and Reactivity
The imidazole ring is a crucial scaffold in many biologically active molecules. The introduction of a chlorine atom at the 5-position influences its electronic properties and reactivity, making this compound a valuable intermediate in organic synthesis.
Synthesis
A common route for the synthesis of this compound involves the direct chlorination of imidazole. This can be achieved using various chlorinating agents in a suitable solvent system.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of the electron-rich imidazole ring and the electron-withdrawing chlorine substituent.
-
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. However, the presence of the deactivating chloro group can influence the regioselectivity of these reactions.
-
Nucleophilic Substitution: The chlorine atom on the imidazole ring can be displaced by strong nucleophiles under specific reaction conditions. This reactivity allows for the introduction of various functional groups at the 5-position.
-
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring can readily undergo alkylation and acylation reactions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound (General Procedure)
This protocol describes a general method for the chlorination of imidazole using sodium hypochlorite in a basic medium.
Materials:
-
Imidazole
-
Sodium hypochlorite solution (e.g., 10-15% available chlorine)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve imidazole in an appropriate amount of aqueous sodium hydroxide solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution to the cooled mixture with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum over anhydrous magnesium sulfate.
Melting Point Determination
The melting point of the synthesized this compound can be determined using a standard melting point apparatus.[2][3][4][5]
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 or 500 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Caption: A general workflow for the synthesis and characterization of this compound.
Logical Relationship: Reactivity of this compound
This diagram illustrates the key reactive sites of this compound and its general reactivity towards electrophiles and nucleophiles.
Caption: Reactivity of this compound towards electrophiles and nucleophiles.
References
5-chloro-1H-imidazole CAS number and molecular weight
An In-depth Technical Guide to 5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and known biological activities, with a focus on providing structured data and methodologies for scientific professionals.
Core Chemical Properties
This compound is a substituted imidazole, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. The presence of a chlorine atom at the 5-position significantly influences its chemical reactivity and potential biological activity.
| Property | Value |
| CAS Number | 15965-31-8 |
| Molecular Formula | C₃H₃ClN₂ |
| Molecular Weight | 102.52 g/mol |
| IUPAC Name | This compound |
Synthesis and Reactivity
The synthesis of substituted imidazoles can be achieved through various methods, with the Debus-Radziszewski reaction being a foundational method for the imidazole core. This involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For chloro-substituted imidazoles, chlorination of an imidazole precursor is a common strategy.
General Synthetic Workflow
Reactivity
The reactivity of this compound is characterized by the imidazole ring and the chloro-substituent. The chlorine atom can undergo nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. The imidazole ring itself can participate in various organic reactions, including electrophilic substitution, although the presence of the electron-withdrawing chlorine atom can influence the regioselectivity and reaction rates.
Biological and Pharmacological Profile
Imidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a halogen atom can modulate this activity. While specific studies on the biological activity of this compound are limited, the broader class of chloro-imidazole compounds has been investigated for various therapeutic applications.
Imidazole-containing compounds have been reported to possess a variety of biological activities, including:
-
Antimicrobial
-
Antifungal
-
Anticancer
-
Anti-inflammatory
It is important to note that the specific biological activity and any associated signaling pathways are highly dependent on the overall structure of the molecule, including other substituents that may be present.
Experimental Protocols for Related Compounds
Detailed experimental protocols for the synthesis of the parent this compound are not extensively published. However, protocols for the synthesis of related derivatives provide valuable insights into the methodologies that could be adapted.
Example Protocol: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
This two-step protocol for a related compound illustrates the general principles of imidazole synthesis and subsequent chlorination.
Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one
-
In a round-bottom flask, dissolve diacetyl (2,3-butanedione) and urea in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
-
In a flame-dried round-bottom flask under an inert atmosphere, add the 4,5-dimethyl-1H-imidazol-2(3H)-one precursor.
-
Add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.
-
Slowly warm the mixture to reflux and maintain the temperature, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it over ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a foundational molecule within the broader class of halogenated imidazoles. While detailed technical data and experimental protocols for this specific compound are not as prevalent as for its more complex derivatives, its chemical properties and the known reactivity of the imidazole scaffold suggest its potential as a versatile building block in the synthesis of novel compounds with diverse applications in research and drug development. Further investigation into the specific synthesis and biological profiling of this compound is warranted to fully elucidate its potential.
Spectroscopic Data for 5-chloro-1H-imidazole: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-imidazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, its structural and electronic properties are crucial for understanding its potential as a scaffold in the design of novel therapeutic agents. Spectroscopic analysis provides the foundational data for elucidating the molecular structure, purity, and electronic environment of this compound. This technical guide offers a summary of available spectroscopic data for this compound and related compounds, along with generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. This comparative data is invaluable for the identification and characterization of newly synthesized batches of this compound.
Table 1: 1H NMR Spectroscopic Data (δ, ppm)
| Compound | Imidazole Ring-H | Other Protons | Solvent |
| This compound (Predicted) | ~7.0 - 7.8 | - | CDCl₃ / DMSO-d₆ |
| 5-chloro-1H-benzo[d]imidazole[1] | 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H) | 7.68 (s, 1H, C4), 7.62 (d, 1H, C6H), 7.20 (d, 1H, C7H) | DMSO-d₆ |
| 2-butyl-5-chloro-1H-imidazole derivatives[2] | - | 10.58-10.39 (s, 1H), 8.47-8.35 (s, 1H), 7.15-7.73 (aromatic), 0.83-2.79 (aliphatic) | DMSO-d₆ |
Table 2: 13C NMR Spectroscopic Data (δ, ppm)
| Compound | Imidazole Ring-C | Other Carbons | Solvent |
| This compound (Predicted) | ~110 - 145 | - | CDCl₃ / DMSO-d₆ |
| 5-chloro-1H-benzo[d]imidazole[1] | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 | - | DMSO-d₆ |
| 2-butyl-5-chloro-1H-imidazole derivatives[2] | 153.34, 149.41, 147.01, 136.86, 136.76, 135.63 | 165.77, 165.15, 119.33-130.11 (aromatic), 13.49-67.63 (aliphatic) | DMSO |
Table 3: Infrared (IR) Spectroscopy Data (cm-1)
| Compound | N-H Stretch | C=N Stretch | C-Cl Stretch | Other Key Absorptions |
| This compound (Predicted) | ~3100-3300 | ~1600-1650 | ~600-800 | Aromatic C-H stretch (~3000-3100) |
| 5-chloro-1H-benzo[d]imidazole[1] | 3127 | - | - | - |
| 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole | - | - | 667 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]+ | Key Fragment Ions | Ionization Method |
| This compound (Predicted) | 102/104 (due to 35Cl/37Cl isotopes) | Fragments corresponding to loss of Cl, HCN | EI |
| 5-chloro-1H-benzo[d]imidazole[1] | 152/154 | 127, 125, 90, 78, 63 | Not Specified |
| 2-butyl-5-chloro-1H-imidazole derivatives[2] | 528.0 (Observed) | - | Not Specified |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may require optimization based on the instrumentation and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer is typically employed for data acquisition.
-
1H NMR Acquisition: A standard proton NMR pulse sequence is used to acquire the spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.
-
13C NMR Acquisition: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance of 13C, a larger number of scans is typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): A KBr pellet is prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm-1, and the resulting spectrum is reported in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS for less volatile or thermally labile compounds.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, including the molecular ion and various fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for 35Cl and 37Cl) is a key diagnostic feature to look for in the molecular ion and chlorine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
References
Solubility Profile of 5-chloro-1H-imidazole in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-imidazole, a key heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document presents estimated solubility values in common organic solvents based on qualitative reports and data from structurally analogous imidazole derivatives. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate precise quantitative data. The methodologies described herein, including the widely accepted shake-flask equilibrium method and high-performance liquid chromatography (HPLC) for quantification, are fundamental for drug discovery, formulation development, and process chemistry.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is a common scaffold in various biologically active molecules. The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical parameters that influence its utility in synthetic reactions, purification processes, and formulation design. Understanding the solubility behavior of this compound is paramount for optimizing reaction conditions, ensuring homogeneity, and developing suitable delivery systems for potential therapeutic agents. This guide aims to provide a foundational understanding of its solubility and equip researchers with the necessary protocols to determine it accurately.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂ | ChemBK |
| Molecular Weight | 102.52 g/mol | ChemBK |
| Appearance | Off-White to Pale Yellow Solid | ChemBK |
| Melting Point | 118-120 °C | ChemBK |
| pKa | 11.70 ± 0.10 (Predicted) | ChemBK |
| LogP | Data not available |
Solubility of this compound: Estimated Data
| Solvent | Polarity Index | Estimated Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 mg/mL (Highly Soluble) |
| Methanol | 5.1 | 50 - 100 mg/mL (Soluble) |
| Ethanol | 4.3 | 20 - 50 mg/mL (Sparingly Soluble) |
| Acetone | 4.3 | 10 - 20 mg/mL (Slightly Soluble) |
| Acetonitrile | 5.8 | 10 - 20 mg/mL (Slightly Soluble) |
| Dichloromethane (DCM) | 3.1 | < 1 mg/mL (Poorly Soluble) |
| Toluene | 2.4 | < 0.1 mg/mL (Insoluble) |
| Hexane | 0.1 | < 0.1 mg/mL (Insoluble) |
Disclaimer: The solubility data presented in this table are estimations and have not been determined experimentally for this compound. These values are intended for guidance and preliminary experimental design only. Researchers are strongly encouraged to determine the solubility experimentally using the protocols provided in this guide.
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in various organic solvents using the shake-flask method followed by HPLC analysis.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow
Caption: Workflow for the determination of this compound solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical reversed-phase HPLC method for imidazole derivatives would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Recommended HPLC Conditions
The following are suggested starting conditions for the HPLC analysis of this compound. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~210 nm (to be confirmed by UV scan) |
Logical Relationship for Experimental Design
The following diagram illustrates the logical relationships in designing a solubility study.
The Versatile Role of 5-Chloro-1H-imidazole as a Synthetic Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1H-imidazole core is a pivotal structural motif in the landscape of synthetic organic chemistry and drug discovery. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of a diverse array of complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its utility in medicinal chemistry.
Synthesis of the this compound Scaffold
The introduction of a chlorine atom at the C5 position of the imidazole ring is a key step in harnessing its potential as a synthetic intermediate. While various methods exist for the synthesis of substituted chloroimidazoles, a common approach involves the direct chlorination of an imidazole precursor.
Experimental Protocol: Synthesis of 2-substituted-4-chloro-5-formylimidazoles
A notable example of the synthesis of a functionalized this compound is the preparation of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, a key intermediate in the synthesis of the antihypertensive drug Losartan.[1][2][3] This synthesis is often achieved through a Vilsmeier-Haack reaction.
Reaction: Directed Vilsmeier formylation of a suitable precursor.[1]
Materials:
-
Methyl pentanimidate
-
Glycine
-
Vilsmeier reagent (generated in situ from POCl₃ and DMF)
Procedure:
-
React methyl pentanimidate with glycine to form an imidazole precursor.
-
Subject the precursor to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
The reaction mixture is typically heated to facilitate the formylation and chlorination.
-
Work-up involves quenching the reaction with ice-water and neutralization, followed by extraction and purification of the desired 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde.
| Precursor | Reagents | Product | Yield (%) | Reference |
| Methyl pentanimidate, Glycine | POCl₃, DMF | 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | Not explicitly stated | [1] |
Key Reactions of this compound
The reactivity of this compound is characterized by the interplay of the chloro substituent and the imidazole ring nitrogens. The chlorine atom serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions, while the ring nitrogens can be readily functionalized.
N-Alkylation and N-Arylation
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents.
N-Alkylation: In the synthesis of Losartan, the imidazole nitrogen of 2-butyl-4-chloro-5-formyl imidazole is alkylated with 4'-(bromomethyl)-2-cyanobiphenyl in the presence of a base like potassium carbonate.[3]
N-Arylation: Copper-catalyzed N-arylation (Ullmann condensation) and palladium-catalyzed N-arylation (Buchwald-Hartwig amination) are powerful methods for forming C-N bonds between this compound and aryl halides. These reactions typically employ a copper or palladium catalyst, a ligand, and a base.[4][5][6]
Cross-Coupling Reactions
The chloro group at the C5 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and an organoboron compound.
Sonogashira Coupling: This coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between this compound and an amine.[7]
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product | Reference |
| N-Arylation (Ullmann) | Aryl Iodide/Bromide | Cu₂O / 4,7-dimethoxy-1,10-phenanthroline | N-Aryl-imidazole | [4] |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate | Pd₂(dba)₃ / Biaryl phosphine ligand | N-Aryl-imidazole | [8] |
Application in Medicinal Chemistry: Kinase Inhibition
Halogenated imidazoles are increasingly recognized for their potential as kinase inhibitors in cancer therapy.[9] The chlorine atom can engage in halogen bonding with the kinase active site, enhancing binding affinity and selectivity.[10] The this compound scaffold can be elaborated to target specific kinases involved in cell signaling pathways that drive tumor growth and proliferation.
For instance, derivatives of this compound can be designed to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[9][11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessibility and the reactivity of both the chloro substituent and the imidazole ring nitrogens provide a rich platform for the construction of diverse and complex molecular architectures. The successful application of this compound derivatives in the synthesis of pharmaceuticals, such as Losartan, and their emerging potential as kinase inhibitors underscore the continued importance of this scaffold in drug discovery and development. Further exploration of the synthetic utility of this compound is poised to unlock new avenues for the creation of novel therapeutic agents and functional materials.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 5-chloro-1H-imidazole, a critical transformation in the synthesis of various biologically active compounds. The protocols and data presented herein are based on established methods for the N-alkylation of halogenated and electronically analogous imidazoles, offering a robust starting point for procedural development.
Overview of N-Alkylation of this compound
The N-alkylation of the imidazole ring is a fundamental transformation in medicinal chemistry. For this compound, this reaction introduces an alkyl substituent at one of the nitrogen atoms, leading to the formation of N-alkylated products. The regioselectivity of this reaction is influenced by the substitution pattern of the imidazole ring and the reaction conditions employed. Due to the presence of the electron-withdrawing chlorine atom, the nucleophilicity of the imidazole nitrogen is reduced, often necessitating the use of a base to facilitate the reaction.[1]
Data Presentation
The following table summarizes the results of N-alkylation reactions on substituted imidazoles using various alkylating agents and reaction conditions. These conditions are adaptable for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl bromoacetate | KOH | CH₃CN | 60 | 1 | 70 | [1] |
| 2 | 4-Bromobutanenitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [1] |
| 3 | 4-Bromobutanenitrile | KOH | CH₃CN | 60 | 1 | 78 | [1] |
| 4 | Allyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |
| 5 | Allyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |
| 6 | Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |
| 7 | Propargyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |
| 8 | Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 | [1] |
| 9 | Bromoacetophenone | KOH | CH₃CN | 60 | 0.5 | 74 | [1] |
| 10 | Benzyl Bromide | K₂CO₃ | CH₃CN | 60-80 | 8-24 | Good to Excellent | [2] |
| 11 | Benzyl Bromide | NaH | THF | 0 to RT | 2-4 | High to Excellent | [2] |
Experimental Protocols
Two primary protocols are presented for the N-alkylation of this compound, offering flexibility based on the desired reactivity and available reagents.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This procedure is recommended for achieving good to excellent yields and is generally applicable to a wide range of alkyl halides.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)[3]
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1][3]
Procedure:
-
To a solution of this compound (e.g., 7.87 mmol) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (e.g., 17.4 mmol).[1]
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Add the alkylating agent (e.g., 9.44-15.74 mmol) dropwise to the reaction mixture.[1]
-
Heat the reaction mixture to a temperature between 50-80°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate.[2]
-
Evaporate the solvent from the filtrate under reduced pressure.[1]
-
Dissolve the crude product in ethyl acetate (50 mL).[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[1][3]
-
Filter the drying agent and evaporate the solvent in vacuo to yield the crude product.[1]
-
Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) if necessary.[1]
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol employs a stronger base and is suitable for less reactive alkylating agents or when a faster reaction time is desired.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.1 equiv)[3]
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)[3]
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2][3]
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equiv) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution.[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-4 hours).[2]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of reactants and products in the N-alkylation reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-chloro-1H-imidazole in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex imidazole-containing molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into reaction mechanisms, experimental setups, and expected outcomes.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1H-imidazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the imidazole ring.
A study on the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with arylboronic acids has demonstrated the feasibility of this transformation on the chloro-imidazole core.[1] The reaction proceeds efficiently in water using a palladium catalyst, a base, and a phase-transfer catalyst.[1]
Quantitative Data for Suzuki-Miyaura Coupling of a 5-Chloro-1-methyl-4-nitroimidazole Derivative
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 4 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 5 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 4.5 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 6 | 78 |
| 5 | 3-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 5.5 | 80 |
Data adapted from the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the successful coupling of a substituted 5-chloroimidazole and may require optimization for this compound and different boronic acids.
Materials:
-
This compound (or its N-protected derivative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol)
-
Water (10 mL)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).
-
Add water (10 mL) to the flask.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-imidazole.[1]
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1H-imidazoles
Representative Quantitative Data for Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole
| Entry | Amine | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp | Yield (%) |
| 1 | Aniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 87 |
| 2 | 4-Methoxyaniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 90 |
| 3 | 4-Trifluoromethylaniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 85 |
| 4 | 2-Aminopyridine | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 75 |
Data adapted from the amination of 4-bromo-1H-imidazole using tBuBrettPhos as the ligand (L4) and its corresponding palladacycle precatalyst (P4).[4] LHMDS = Lithium bis(trimethylsilyl)amide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general representation for the amination of a haloimidazole and will likely require optimization for this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, add the palladium precatalyst to an oven-dried Schlenk tube.
-
Add this compound, the amine (if solid), and a stir bar.
-
Seal the tube, remove it from the glovebox, and add THF and the amine (if liquid) via syringe under a positive pressure of inert gas.
-
Add LHMDS solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1H-imidazoles
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is valuable for introducing alkynyl moieties onto the imidazole core, which can serve as handles for further synthetic transformations. While a direct protocol for this compound is not available, the Sonogashira coupling of a structurally similar 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde suggests the feasibility of this reaction.[6]
Representative Quantitative Data for Sonogashira Coupling of a 5-Chloro-pyrazole Derivative
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 78 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 82 |
Data is illustrative and based on couplings with a chloro-pyrazole derivative.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol and will require optimization for this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous ammonium chloride
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: Synthesis of 5-Vinyl-1H-imidazoles
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[7] This reaction can be employed to introduce vinyl groups at the 5-position of the imidazole ring. Specific examples for this compound are not prevalent in the literature, thus a general protocol is provided which would require optimization.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Flush the tube with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Workflow for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Analysis of 5-chloro-1H-imidazole by HPLC and GC-MS
This document provides detailed application notes and protocols for the quantitative analysis of 5-chloro-1H-imidazole in pharmaceutical and research samples. The methodologies described are based on established analytical techniques for imidazole derivatives and are intended for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of imidazole-containing compounds. The method detailed below is adapted from established protocols for similar chloro-imidazole derivatives and offers good selectivity and sensitivity.[1][2]
Chromatographic Conditions
A C18 column is recommended for the separation, with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer to ensure good peak shape and resolution.[2] UV detection is suitable for the imidazole ring, which possesses a chromophore.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be determined by obtaining the UV spectrum of this compound. Simple imidazole derivatives typically exhibit strong absorbance around 210-220 nm.[2]
Experimental Protocol: HPLC Analysis
1.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
1.2.2. Solution Preparation
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 30:70 volume ratio. Degas the mobile phase by sonication or vacuum filtration.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
1.2.3. Sample Preparation
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
1.2.4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.[2]
Method Validation Summary (Representative Data)
The following table summarizes typical validation parameters for an HPLC method for imidazole derivatives.[3][4]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For many imidazole derivatives, derivatization is necessary to improve their volatility and chromatographic performance.[2][5] The following protocol outlines a GC-MS method for this compound that includes a derivatization step.
GC-MS Conditions
The following conditions are a starting point and may require optimization.
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40 - 450 m/z |
Experimental Protocol: GC-MS Analysis
2.2.1. Reagents and Materials
-
This compound reference standard
-
Pyridine (anhydrous)
-
Isobutyl chloroformate (derivatizing agent)
-
Acetonitrile (anhydrous)
-
Ethanol (anhydrous)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
2.2.2. Derivatization and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 90 µL of acetonitrile, 60 µL of pyridine, and 200 µL of anhydrous ethanol.[5]
-
Add 70 µL of isobutyl chloroformate, cap the vial, and vortex for 1 minute.[5]
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 500 µL of dichloromethane and 500 µL of water. Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
2.2.3. GC-MS Analysis Procedure
-
Equilibrate the GC-MS system.
-
Inject a blank (derivatized solvent) to check for system cleanliness.
-
Inject the derivatized working standard solutions in increasing order of concentration.
-
Inject the derivatized sample solutions.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.
-
Quantify the derivatized this compound in the samples using the calibration curve.
Method Validation Summary (Representative Data)
The following table presents typical validation parameters for a GC-MS method for imidazole-like compounds after derivatization.[5]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 2.0 µg/mL |
| Limit of Detection (LOD) | 0.05 - 0.9 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2.0 µg/mL |
| Accuracy (% Recovery) | 80 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
General Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.
Analytical Method Validation Pathway
This diagram outlines the key parameters and their logical relationship in the validation of an analytical method.
References
- 1. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-chloro-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the direct chlorination of 1H-imidazole, a readily available starting material. The protocols are designed for scalability and industrial application, with a focus on yield, purity, and operational safety.
Overview
This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the imidazole ring and the influence of the chloro substituent. Imidazole derivatives are integral to a wide range of therapeutic agents, including antifungals, antibacterials, and anticancer drugs.[1] The large-scale synthesis of this intermediate is therefore of significant interest for the pharmaceutical industry.
The presented synthesis protocol involves a two-step process: the formation of the imidazole hydrochloride salt followed by a controlled chlorination reaction. This method is advantageous for industrial-scale production due to its potential for high yield and purity.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is depicted below. The process begins with the formation of 1H-imidazole hydrochloride, which is then subjected to chlorination to yield the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1H-Imidazole | 99% | Commercially Available | |
| Hydrogen Chloride | Anhydrous Gas | Commercially Available | |
| Chlorine | Gas | Commercially Available | |
| Carbon Tetrachloride | Anhydrous | Commercially Available | Caution: Toxic and ozone-depleting. Alternative solvents like dichlorobenzene can be considered. |
| Sodium Hydroxide | Pellets | Commercially Available | For trapping excess chlorine gas. |
| Sodium Sulfate | Anhydrous | Commercially Available | For drying the organic phase. |
| Benzene | Reagent Grade | Commercially Available | For recrystallization. Caution: Carcinogen. |
| Petroleum Ether | Reagent Grade | Commercially Available | For recrystallization. |
Protocol 1: Synthesis of 1H-Imidazole Hydrochloride
This protocol details the formation of the hydrochloride salt of 1H-imidazole, which serves as the direct precursor for the chlorination step.
Procedure:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, gas inlet tube, and a condenser connected to a gas trap (containing a sodium hydroxide solution), suspend 1H-imidazole (1.0 mol) in anhydrous carbon tetrachloride (3 L).
-
While stirring vigorously at room temperature, bubble anhydrous hydrogen chloride gas through the suspension.
-
Continue the introduction of hydrogen chloride gas for approximately 5 hours. An exothermic reaction will occur, and the temperature may rise slightly.
-
The formation of a thick white precipitate of 1H-imidazole hydrochloride will be observed. The reaction is complete when the solution is saturated with hydrogen chloride.
Protocol 2: Chlorination of 1H-Imidazole Hydrochloride
This protocol describes the controlled chlorination of the prepared 1H-imidazole hydrochloride to yield this compound.
Procedure:
-
Heat the suspension of 1H-imidazole hydrochloride in carbon tetrachloride from the previous step to reflux.
-
Once refluxing, begin to bubble chlorine gas through the reaction mixture.
-
Continue the chlorination at reflux for an extended period (approximately 40 hours). The hydrochloride salt will gradually dissolve as the reaction progresses.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) to determine the consumption of the starting material and the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solution through a bed of anhydrous sodium sulfate to remove any residual moisture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
Purification
The crude product obtained from the chlorination reaction may contain unreacted starting material and dichlorinated byproducts. Purification is crucial to obtain high-purity this compound.
Procedure:
-
The oily residue obtained after solvent removal will crystallize upon the addition of a small amount of ether.
-
For further purification, recrystallize the crude product from a mixture of benzene and petroleum ether.
-
Dissolve the crude solid in a minimal amount of hot benzene.
-
Slowly add petroleum ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold petroleum ether, and dry under vacuum.
Data Presentation
The following tables summarize the expected reaction parameters and outcomes for the large-scale synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 1H-Imidazole | |
| Molar Ratio (Imidazole:HCl) | 1 : excess | Saturation of the reaction mixture with HCl gas. |
| Molar Ratio (Imidazole:Cl₂) | 1 : excess | Continuous bubbling of chlorine gas. |
| Solvent | Carbon Tetrachloride | Anhydrous conditions are crucial. |
| Reaction Temperature | Reflux | Approximately 77 °C for carbon tetrachloride. |
| Reaction Time | ~40 hours | Monitoring of the reaction is recommended. |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Yield | Good | Based on patent literature for similar processes. |
| Purity (after recrystallization) | >98% | HPLC, GC-MS, NMR |
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting key decision points and outcomes.
Caption: Logical workflow of the synthesis and purification.
Safety Considerations
-
Hydrogen chloride and chlorine gases are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with care and consider using less hazardous alternatives if possible.
-
Benzene is a known carcinogen. Use appropriate engineering controls and PPE to minimize exposure.
-
The chlorination reaction is exothermic and should be carefully monitored to control the temperature.
-
A gas trap with a sodium hydroxide solution is essential to neutralize excess toxic gases.
These application notes and protocols provide a comprehensive guide for the large-scale synthesis of this compound. Adherence to the detailed procedures and safety precautions is crucial for a successful and safe synthesis.
References
Application Notes and Protocols: 5-Chloro-1H-imidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-chloro-1H-imidazole as a ligand in coordination chemistry. The content covers the synthesis of the ligand and its metal complexes, characterization techniques, and potential applications, with a focus on its relevance to drug development. While specific literature on this compound as a ligand is emerging, the protocols and data presented here are based on established methodologies for closely related imidazole derivatives and provide a strong foundation for further research.
Introduction
Imidazole and its derivatives are of significant interest in coordination and medicinal chemistry due to their versatile roles as ligands and their presence in biologically active molecules. The introduction of a chloro-substituent at the 5-position of the imidazole ring can significantly alter its electronic properties, influencing the stability, structure, and reactivity of its metal complexes. This, in turn, can enhance their therapeutic potential, particularly in the development of novel anticancer and antimicrobial agents. The coordination of this compound to metal ions typically occurs through the pyridinic nitrogen atom (N3), acting as a monodentate ligand.
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the direct chlorination of a 1H-imidazole precursor. N-Chlorosuccinimide (NCS) is a widely used and effective reagent for this purpose.
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-Imidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Caption: Workflow for the synthesis of this compound.
Synthesis of Transition Metal Complexes
The following is a general protocol for the synthesis of transition metal (II) complexes with this compound. This procedure can be adapted for various metal salts (e.g., chlorides, nitrates, acetates) and can be scaled as needed.
Experimental Protocol: Synthesis of [M(this compound)₄Cl₂] (M = Cu(II), Co(II), Ni(II))
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the metal(II) chloride salt (1.0 eq) in a minimum amount of hot methanol in a round-bottom flask.
-
In a separate flask, dissolve this compound (4.0 eq) in methanol.
-
Slowly add the ligand solution to the stirred metal salt solution.
-
A precipitate should form upon mixing or after a short period of stirring at room temperature.
-
Continue stirring the reaction mixture for 2-3 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
Dry the resulting complex in a desiccator over silica gel.
Caption: Generalized workflow for the synthesis of metal complexes.
Characterization of Ligand and Complexes
The synthesized ligand and its metal complexes should be characterized using a variety of spectroscopic and analytical techniques.
Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes
| Technique | This compound | Metal Complex (Representative) | Observations on Coordination |
| FT-IR (cm⁻¹) | |||
| ν(N-H) | ~3150 | ~3150 (may broaden or shift slightly) | Persistence of N-H band. |
| ν(C=N) | ~1550 | Shifts to higher or lower frequency | Indicates coordination of the imidazole ring nitrogen to the metal center. |
| New Bands | - | ~400-500 | Appearance of ν(M-N) stretching vibrations. |
| ¹H NMR (ppm) | (For diamagnetic complexes, e.g., Zn(II)) | ||
| N-H proton | Broad singlet, downfield | Disappears upon deprotonation or shifts significantly upon coordination. | Confirms involvement of the N-H proton in coordination or deprotonation. |
| Imidazole Protons | Characteristic chemical shifts | Downfield shift of ring protons. | Deshielding of protons due to electron donation to the metal center. |
| UV-Vis (nm) | ~210-230 (π→π*) | Ligand-based transitions may shift. | New bands in the visible region for d-d transitions in transition metal complexes. |
Note: Specific values are dependent on the metal center, solvent, and counter-ions.
Table 2: Representative Crystallographic Data for a Cu(II)-Imidazole Complex
| Parameter | Value |
| Coordination Geometry | Square Pyramidal |
| Cu-N (equatorial) Bond Length | ~2.00 Å |
| Cu-L (axial) Bond Length | ~2.13 Å |
Potential Applications in Drug Development
Metal complexes of imidazole derivatives have shown significant promise as therapeutic agents. The introduction of a metal center can enhance the biological activity of the organic ligand.
Anticancer Activity
A plausible mechanism for the anticancer activity of such metal complexes is the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to cellular damage and death.
Caption: Potential signaling pathway for anticancer activity.
Antimicrobial Activity
Coordination of imidazole ligands to metal ions like copper(II) and zinc(II) has been shown to enhance their antimicrobial properties. These complexes can disrupt microbial cell membranes or inhibit essential enzymes in pathogenic bacteria and fungi. The enhanced lipophilicity of the metal complexes can facilitate their transport across the microbial cell membrane.
Conclusion
This compound is a promising ligand for the development of novel coordination complexes with potential applications in medicinal chemistry. The protocols provided herein offer a solid foundation for the synthesis and characterization of this ligand and its metal complexes. Further research into the biological activities of these compounds is warranted to fully explore their therapeutic potential as anticancer and antimicrobial agents.
References
- 1. The X-ray absorption spectroscopic model of the copper(II) imidazole complex ion in liquid aqueous solution: a strongly solvated square pyramid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-chloro-1H-imidazole for Biological Screening
Affiliation: Google Research
Introduction
Imidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including anticancer, antifungal, antiviral, and anti-inflammatory properties. The 5-chloro-1H-imidazole scaffold is a valuable starting material for the synthesis of novel bioactive molecules. The presence of a chlorine atom at the C5 position offers a handle for further functionalization through various organic reactions, while also potentially enhancing the biological activity of the resulting derivatives. The imidazole core itself provides opportunities for substitution at the nitrogen atoms.
These application notes provide detailed protocols for the derivatization of this compound via N-alkylation/N-arylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Additionally, we present quantitative data on the biological activities of selected imidazole derivatives and illustrate potential signaling pathways modulated by these compounds.
Data Presentation
The following tables summarize quantitative data for representative imidazole derivatives, highlighting their potential in biological screening.
Table 1: Anticancer Activity of Ag(I) N-Heterocyclic Carbene (NHC) Complexes Derived from 4,5-dichloro-1H-imidazole.
| Compound ID | Cancer Cell Line | IC50 (μM)[1] |
| 1 | Ovarian (OVCAR-3) | ~15 |
| Breast (MB157) | ~10 | |
| Cervical (Hela) | > 50 | |
| 2 | Ovarian (OVCAR-3) | ~20 |
| Breast (MB157) | ~10 | |
| Cervical (Hela) | > 50 | |
| 3 | Ovarian (OVCAR-3) | ~25 |
| Breast (MB157) | ~10 | |
| Cervical (Hela) | > 50 |
Note: The IC50 values are approximated from graphical data presented in the source. Compounds 1, 2, and 3 are Ag(I) NHC complexes derived from 4,5-dichloro-1H-imidazole.
Table 2: Antifungal Activity of Imidazole Derivatives.
| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Fungicide A | Various plant pathogenic fungi | Data not publicly available, but effective in crop protection. |
Note: Fungicide A refers to 2-cyano-4-(p-methylphenyl)-5-chloro-1H-imidazole, a commercial fungicide. Specific MIC values are often proprietary.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: N-Alkylation of this compound
This protocol describes the addition of an alkyl group to one of the nitrogen atoms of the imidazole ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or Tetrahydrofuran (THF))
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature. If using NaH, cool the reaction to 0 °C before addition.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C for K₂CO₃/CH₃CN). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter the solid. If NaH was used, quench the reaction carefully with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl group to the C5 position of the imidazole ring, displacing the chlorine atom. This protocol is adapted from procedures for other halo-imidazoles.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed anticancer mechanism of action for a this compound derivative.
Caption: Proposed antifungal mechanism of action for a this compound derivative.
Caption: General experimental workflow for the derivatization and screening of this compound.
References
Vilsmeier-Haack Reaction on 1-Substituted Imidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction provides a direct and efficient route to introduce a formyl group (-CHO) onto a molecule, a critical transformation in the synthesis of numerous intermediates for pharmaceuticals, agrochemicals, and materials science. For 1-substituted imidazoles, the Vilsmeier-Haack reaction is a key transformation, as the resulting imidazole-carboxaldehydes are valuable precursors for a wide range of more complex molecular architectures.
The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the 1-substituted imidazole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding 1-substituted imidazole-carboxaldehyde. This method is particularly effective for introducing a formyl group at the C5 position of the imidazole ring.
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich 1-substituted imidazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.
Caption: General workflow of the Vilsmeier-Haack reaction on 1-substituted imidazoles.
Experimental Data
The following table summarizes representative quantitative data for the Vilsmeier-Haack reaction on a 1-substituted imidazole.
| Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 1-Benzyl-2-ethyl-1H-imidazole | POCl₃, DMF | Dichloromethane | 0 to rt | 3 h | 1-Benzyl-2-ethyl-1H-imidazole-5-carbaldehyde | 90 | WO2015005615A1[2] |
Detailed Experimental Protocol
This protocol is a representative example for the formylation of a 1-substituted imidazole using the Vilsmeier-Haack reaction, based on the synthesis of 1-benzyl-2-ethyl-1H-imidazole-5-carbaldehyde.[2]
Materials:
-
1-Benzyl-2-ethyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Magnesium sulfate (MgSO₄) or other suitable drying agent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylformamide (DMF) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of 1-benzyl-2-ethyl-1H-imidazole in dichloromethane (DCM) dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 1-benzyl-2-ethyl-1H-imidazole-5-carbaldehyde can be further purified by column chromatography on silica gel if necessary.
-
Safety Precautions:
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of POCl₃ with DMF is exothermic and should be controlled by slow addition and cooling.
Logical Relationship of Key Steps
The successful execution of the Vilsmeier-Haack reaction on 1-substituted imidazoles relies on a logical sequence of steps, from reagent preparation to product isolation.
Caption: Logical workflow for the Vilsmeier-Haack formylation of 1-substituted imidazoles.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in the Regioselective Synthesis of Substituted Imidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the regioselective synthesis of substituted imidazoles.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of substituted imidazoles in a question-and-answer format.
Question 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the selectivity?
Answer:
The formation of regioisomeric mixtures is a common challenge in the Debus-Radziszewski synthesis when using unsymmetrical dicarbonyls. The reaction can proceed through two different pathways, leading to, for example, 1,4- and 1,5-disubstituted imidazoles. Here are several strategies to enhance regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. While the classic reaction can be performed without a catalyst, employing Lewis or Brønsted acids can improve both yields and selectivity. Experimenting with different catalysts may favor the formation of one regioisomer over the other.[1]
-
Reaction Conditions: Optimizing reaction parameters is crucial.
-
Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the ratio of one isomer.
-
Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times, and can also influence the isomeric ratio.[1]
-
-
Steric Hindrance: Utilize starting materials with significant steric differences between the two carbonyl groups of the dicarbonyl compound. The reaction will likely favor the pathway that minimizes steric clash.[1]
-
Protecting Groups: A more synthetically demanding but effective strategy involves the temporary protection of one of the carbonyl groups. This forces the initial condensation to occur at the unprotected site, thereby dictating the regiochemical outcome.
Question 2: I am attempting to synthesize a 1,4-disubstituted imidazole, but the reaction yields a mixture of 1,4- and 1,5-isomers. What is a reliable method to achieve high regioselectivity for the 1,4-isomer?
Answer:
Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging with classical one-pot syntheses. A highly effective strategy is a multi-step sequence commencing from a glycine derivative. This method allows for the construction of the imidazole ring with complete regioselectivity. The key to this approach is the formation of a 2-azabuta-1,3-diene intermediate, which subsequently undergoes a transamination and cyclization sequence. This method is particularly advantageous for preparing compounds that are difficult to access through traditional routes.
Question 3: My N-alkylation of an unsymmetrically substituted imidazole is resulting in a nearly 1:1 mixture of regioisomers. How can I direct the alkylation to a specific nitrogen?
Answer:
The similar reactivity of the two nitrogen atoms in an unsymmetrical imidazole ring often leads to poor regioselectivity in N-alkylation. The following factors can be manipulated to favor the formation of a single isomer:
-
Steric Effects: A bulky substituent on the imidazole ring will hinder the approach of the alkylating agent to the adjacent nitrogen atom, thus favoring alkylation at the less hindered nitrogen.[1][2] Similarly, using a bulkier alkylating agent can enhance this effect.[2]
-
Electronic Effects: An electron-withdrawing group at the C4(5)-position decreases the nucleophilicity of the adjacent nitrogen (N3), thereby promoting alkylation at the more distant N1 position.[2]
-
Choice of Base and Solvent: The choice of base and solvent can influence the tautomeric equilibrium of the imidazole ring, which in turn affects the site of substitution.[1] For instance, the reaction of the imidazole anion in a basic medium is often governed by polar and steric factors.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in imidazole synthesis?
A1: Regioselectivity is primarily controlled by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[1]
Q2: Which named reactions for imidazole synthesis are known for good regiocontrol?
A2:
-
Van Leusen Imidazole Synthesis: This method is particularly useful for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1]
-
Marckwald Synthesis: This approach, involving the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns.[1][3]
-
Condensation of Amidines with α-Halo Ketones: This method is a robust and scalable process for the preparation of 2,4-disubstituted imidazoles, often with high purity and yield without the need for column chromatography.
Q3: How can I separate a mixture of imidazole regioisomers?
A3: The most common methods for separating imidazole regioisomers are High-Performance Liquid Chromatography (HPLC), selective precipitation through salt formation, and fractional crystallization. The choice of method depends on the specific properties of the isomers, such as their polarity, pKa, and solubility.[4]
Q4: What analytical techniques can be used to identify and quantify imidazole regioisomers?
A4:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers based on differences in chemical shifts and coupling constants. 2D NMR techniques (COSY, HSQC, HMBC) can provide definitive structural assignments.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis and for monitoring the separation of regioisomers.[4][5]
-
Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, allowing for their differentiation.[4]
Data Presentation
Table 1: Comparison of Catalysts in a Debus-Radziszewski Type Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Acetic Acid | 100-120 | 1-2 | ~85-95 | [6] |
| CuI (15 mol%) | Butanol | Reflux | 0.42 | 92 | [1] |
| Zeolite H-ZSM-5 | Solvent-free | 140 | 0.5 | 95 | [7] |
| Silicotungstic acid (7.5%) | Ethanol | Reflux | 2.5 | 94 | [8] |
| Lactic acid | Solvent-free | 160 | 0.67 | 92 | [8] |
Note: The reactions in this table are for the synthesis of 2,4,5-trisubstituted imidazoles and may not involve unsymmetrical dicarbonyls, thus not directly addressing regioselectivity but demonstrating catalyst efficiency.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Imidazoles via Condensation of an Amidine with an α-Halo Ketone
This protocol is adapted from a procedure optimized for scalability and high purity.
Materials:
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride monohydrate)
-
α-Bromo ketone (e.g., 4-Methoxyphenacyl bromide)
-
Potassium bicarbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, and mechanical stirrer, charge THF and water.
-
Add the amidine hydrochloride to the solvent mixture.
-
Slowly add potassium bicarbonate portion-wise.
-
Heat the reaction mixture to a vigorous reflux.
-
Prepare a solution of the α-bromo ketone in THF and add it dropwise to the refluxing mixture via the addition funnel over 30 minutes.
-
Maintain the reflux for 18-20 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture in an ice bath.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous mixture in an ice bath and collect the precipitated solid by filtration.
-
Wash the filter cake with cold water and air-dry.
-
The crude product can be further purified by recrystallization or slurry in a suitable solvent system (e.g., diisopropyl ether/hexanes).
Protocol 2: Copper-Catalyzed Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzoin)
-
Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Ammonium acetate
-
Copper(I) iodide (CuI)
-
Butanol
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).[1]
-
Add butanol (7 mL) as the solvent.[1]
-
Heat the mixture to reflux with stirring.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 25 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Pour the cooled mixture into crushed ice to precipitate the product.[1]
-
Stir the resulting precipitate at room temperature.
-
Filter the solid product and wash with water.[1]
-
Recrystallize the crude product from ethanol to obtain the pure imidazole.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Synthesis of 5-Chloro-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-chloro-1H-imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in the synthesis of this compound revolve around selectivity and yield. Due to the tautomeric nature of the imidazole ring, the 4 and 5 positions are electronically equivalent, leading to the formation of a mixture of 4-chloro- and this compound, often referred to as 4(5)-chloro-1H-imidazole.[1][2] Furthermore, the imidazole ring can be susceptible to over-chlorination, resulting in the formation of di- and tri-chlorinated byproducts, which can significantly lower the yield of the desired mono-chloro product.[1][2] Purification of the target compound from these byproducts and isomers can also be challenging.
Q2: Which chlorinating agents are most effective for this synthesis?
A2: Several chlorinating agents can be used for the synthesis of chloroimidazoles. Common choices include N-Chlorosuccinimide (NCS), sodium hypochlorite, and phosphorus oxychloride (POCl₃).[3][4] NCS is often favored for its milder reaction conditions and better selectivity, which can help to minimize the formation of over-chlorinated products.[3] Sodium hypochlorite is a less expensive and more environmentally friendly option, though it may be less selective.[1][2] The choice of agent will depend on the specific reaction conditions and the desired purity of the final product.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] This allows for the tracking of the consumption of the starting material (imidazole) and the formation of the product and any byproducts. Careful monitoring is crucial to prevent over-chlorination by stopping the reaction once the starting material has been consumed.[4]
Q4: What is the best approach for purifying the final product?
A4: Purification of this compound typically involves a combination of techniques. After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[3][4] High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of isomers if a high degree of purity is required.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive chlorinating agent. 2. Incomplete reaction. 3. Suboptimal reaction temperature. | 1. Use a fresh, high-quality chlorinating agent. 2. Increase reaction time and monitor by TLC until starting material is consumed. 3. Optimize temperature; too low may be too slow, too high can cause degradation. |
| Formation of Multiple Products (Over-chlorination) | 1. Excess of chlorinating agent. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Carefully control the stoichiometry; use a 1:1 molar ratio of imidazole to chlorinating agent. 2. Monitor the reaction closely with TLC and quench immediately upon consumption of starting material. 3. Lower the reaction temperature to improve selectivity. |
| Mixture of 4- and 5-chloro Isomers | Tautomerism of the imidazole ring makes the 4 and 5 positions chemically equivalent. | This is an inherent challenge. Separation can be attempted via fractional crystallization or preparative HPLC. For many applications, the mixture of 4(5)-chloro-1H-imidazole is used. |
| Product Degradation | Harsh reaction conditions (e.g., strong acids, high temperatures). | Use milder chlorinating agents like NCS. Ensure the reaction is not overheated. Neutralize the reaction mixture promptly during work-up. |
| Difficult Purification | Similar polarity of product and byproducts. | Utilize column chromatography with a carefully selected eluent system to improve separation. Consider derivatization to alter polarity for easier separation, followed by removal of the protecting group. |
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the chlorination of imidazole derivatives.
Materials:
-
1H-Imidazole
-
N-Chlorosuccinimide (NCS)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-Imidazole (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4(5)-chloro-1H-imidazole.
Data Presentation
The following table presents data on the chlorination of imidazole with sodium hypochlorite, leading to 4,5-dichloroimidazole (DCI), which illustrates the impact of reagent stoichiometry on product yield. While not the exact target compound, this data is instructive for optimizing chlorination reactions of imidazole.
| Molar Ratio (Imidazole:NaOCl) | Yield of 4,5-dichloroimidazole (%) |
| 1:1 | Low |
| 1:2 | Optimal Yield |
| 1:4 | Lower than 1:2 ratio |
Data adapted from a study on the optimization of imidazole chlorination, where further addition of the chlorinating agent did not lead to increased yield after the optimal ratio was reached.[1]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Side Reactions in the Chlorination of 1H-Imidazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chlorination of 1H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation. The information is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chlorination of 1H-imidazole?
The main challenge in the chlorination of 1H-imidazole is controlling regioselectivity. The imidazole ring has three carbon atoms (C2, C4, and C5) susceptible to electrophilic attack. Due to the tautomeric nature of the N-unsubstituted imidazole, the C4 and C5 positions are often chemically equivalent, leading to difficulties in selective monochlorination at these sites. The high reactivity of the imidazole ring can also easily lead to over-chlorination, resulting in mixtures of di- and tri-chlorinated products.[1]
Q2: What is the general order of reactivity for the carbon positions on the imidazole ring towards electrophilic chlorination?
The general order of reactivity for electrophilic substitution on the imidazole ring is C5 > C4 > C2. The C2 position is the most acidic proton, but not necessarily the most reactive site for electrophilic attack. However, the choice of chlorinating agent and reaction conditions can significantly influence this reactivity pattern.
Q3: What are the common side products observed during the chlorination of 1H-imidazole?
The most common side reactions involve the formation of polychlorinated imidazoles. Depending on the reaction conditions and the stoichiometry of the chlorinating agent, you may observe the formation of:
-
4,5-Dichloro-1H-imidazole: Often a major byproduct when attempting monochlorination at the C4 or C5 position due to the rapid subsequent chlorination.[1]
-
2,4,5-Trichloro-1H-imidazole: Results from aggressive chlorination conditions or an excess of the chlorinating agent.
-
Isomeric monochloroimidazoles: A mixture of 2-chloro-1H-imidazole and 4(5)-chloro-1H-imidazole can be difficult to separate.
-
Formylated imidazoles: When using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF), a Vilsmeier-Haack type reaction can occur, leading to formylation of the imidazole ring as a side reaction.[2][3][4][5]
Troubleshooting Guides
Issue 1: Low Yield of Monochlorinated Product and Formation of Polychlorinated Byproducts
Q: I am trying to synthesize a monochlorinated imidazole, but I am getting a mixture of di- and trichlorinated products with a low yield of my desired compound. How can I improve the selectivity?
A: The formation of multiple chlorinated byproducts is a common issue stemming from the high reactivity of the imidazole ring. To enhance the selectivity for monochlorination, consider the following troubleshooting steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 1H-imidazole. Start with a 1:1 or even slightly less than stoichiometric amount of the chlorinating agent and add it portion-wise or via slow addition to the reaction mixture.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) can decrease the rate of the second and third chlorination reactions, thereby favoring the formation of the mono-substituted product.
-
Choose a Milder Chlorinating Agent: If you are using a highly reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), consider switching to a milder one like N-chlorosuccinimide (NCS).
-
Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further chlorination.
Issue 2: Poor Regioselectivity Between C2 and C4(5) Positions
Q: My reaction is producing a mixture of 2-chloro-1H-imidazole and 4(5)-chloro-1H-imidazole that is difficult to separate. How can I selectively chlorinate at a specific position?
A: Achieving high regioselectivity between the C2 and C4(5) positions is challenging. The following strategies can be employed to influence the site of chlorination:
-
For C2-Chlorination:
-
Using a Precursor: A common strategy is to start with a precursor like 2-imidazolone, which can be synthesized from a 1,2-dicarbonyl compound and urea. The 2-imidazolone can then be chlorinated at the 2-position using an agent like phosphorus oxychloride (POCl₃).[6][7]
-
Solvent and Base Effects: The choice of solvent and base can influence the tautomeric equilibrium and the accessibility of each position to the chlorinating agent.
-
-
For C4(5)-Chlorination:
-
N-Protecting Groups: Introducing a bulky protecting group on one of the nitrogen atoms can sterically hinder the C2 and one of the C4/C5 positions, directing chlorination to the more accessible C4 or C5 position. The protecting group can be removed subsequently.
-
Using N-Chlorosuccinimide (NCS): NCS is often used for chlorination at the C4(5) position, although mixtures can still occur. Careful optimization of reaction conditions is necessary.[8][9]
-
Issue 3: Formation of Unexpected Byproducts (e.g., Formylation)
Q: I am using POCl₃ and DMF for my chlorination and observing an unexpected byproduct with a different molecular weight. What could be happening?
A: When using a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), you are likely generating the Vilsmeier reagent in situ. This reagent is a powerful formylating agent for electron-rich heterocycles.[2][3][4][5]
-
Side Reaction: The Vilsmeier reagent can react with the imidazole ring to introduce a formyl group (-CHO), leading to the formation of formyl-imidazole derivatives as byproducts.
-
Troubleshooting:
-
Avoid DMF: If formylation is a significant issue, consider using a different solvent or chlorinating agent system that does not involve DMF.
-
Temperature Control: The Vilsmeier-Haack reaction is often temperature-dependent. Running the reaction at a lower temperature might suppress the formylation side reaction.
-
Quantitative Data on Product Distribution
The following table summarizes typical product distributions under different chlorination conditions. Please note that these are representative examples, and actual results may vary based on specific experimental parameters.
| Chlorinating Agent | Stoichiometry (Agent:Imidazole) | Solvent | Temperature (°C) | Major Product(s) | Typical Yield (%) | Reference |
| Sodium Hypochlorite | 2:1 | Water/NaOH | 25-42 | 4,5-Dichloro-1H-imidazole | 53.6 | [1] |
| N-Chlorosuccinimide | 1.1:1 | Acetonitrile | Room Temp. | 2-Chloro-4,5-dimethyl-1H-imidazole | Moderate | [9] |
| Phosphorus Oxychloride | 3-5:1 | Neat | 105-110 | 2-Chloro-4,5-dimethyl-1H-imidazole | Good | [7] |
*Note: These examples use a substituted imidazole, but the principles can be applied to 1H-imidazole. Obtaining quantitative data for the direct chlorination of unsubstituted 1H-imidazole is challenging due to the formation of complex mixtures.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloro-1H-imidazole using Sodium Hypochlorite
This protocol is adapted from the work of Lutz and De Lorenzo.[1]
-
Reaction Setup: In a round-bottom flask, add 1H-imidazole (1 equivalent) to a solution of sodium hydroxide (0.5 equivalents) in 3.5% sodium hypochlorite (2 equivalents).
-
Reaction: Stir the mixture vigorously. An exothermic reaction will occur, with a temperature increase to around 42°C.
-
Work-up: After 5 minutes, cool the reaction mixture and acidify to pH 4 with concentrated HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from water to obtain pure 4,5-dichloro-1H-imidazole.
Protocol 2: Synthesis of 2-Chloro-1H-imidazole via an Imidazolone Intermediate
This is a general two-step procedure based on established methods for 2-chloroimidazole synthesis.[6][7]
Step 1: Synthesis of 1H-imidazol-2(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve glyoxal and urea in ethanol with a catalytic amount of an acid (e.g., HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to induce crystallization. Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination of 1H-imidazol-2(3H)-one
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the 1H-imidazol-2(3H)-one from Step 1.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.
-
Reaction: Slowly warm the mixture to reflux and maintain the temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution to pH 7-8 with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reaction Pathways and Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
stability of 5-chloro-1H-imidazole under acidic and basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-chloro-1H-imidazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic and basic solutions?
A1: The stability of the imidazole ring and its substituents is highly dependent on pH. Generally, imidazole derivatives are highly susceptible to degradation under basic conditions (pH > 7) through mechanisms like alkaline hydrolysis.[1] The presence of hydroxide ions can facilitate a nucleophilic attack, potentially displacing the chloro group.[1][2] Conversely, the compound is expected to be more stable in neutral to slightly acidic conditions (pH 5-6).[1] However, prolonged exposure to strong acids can also lead to hydrolysis.[1]
Q2: I've observed a color change in my this compound solution when using a basic buffer. What does this signify?
A2: A color change, such as turning yellow or brown, is a strong indicator of chemical degradation. Under basic conditions, imidazole moieties can undergo base-mediated autoxidation, which often results in colored degradation products.[1][3] It is crucial to analyze the sample using a stability-indicating method like HPLC to identify and quantify the degradation products.
Q3: After storing my sample in solution, I see new, unexpected peaks in my HPLC chromatogram. What could they be?
A3: The appearance of new peaks strongly suggests the formation of degradation products.[1] Under hydrolytic conditions (either acidic or basic), a primary degradant could be the hydroxylated analog (5-hydroxy-1H-imidazole) resulting from the nucleophilic displacement of the chlorine atom.[1][2] Other possibilities include products of oxidation or photolysis if the sample was exposed to air and light.[3][4]
Q4: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?
A4: To minimize degradation, proper handling and storage are essential.[1]
-
Solvent & pH Control: Use high-purity, anhydrous solvents when possible. For aqueous solutions, use freshly prepared buffers, preferably in the slightly acidic range (pH 5-6), if compatible with your experiment.[1] Always avoid alkaline conditions for storage.[1]
-
Temperature Control: Store stock solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) to slow down the rate of degradation. When in use, keep samples on ice.[1]
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[1][4]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the solvent and vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak area in HPLC. | Alkaline Hydrolysis: The pH of your solution is likely basic (pH > 7), causing rapid degradation. | Buffer your solution to a slightly acidic pH (5-6).[1] If basic conditions are required for your experiment, prepare the solution immediately before use and keep it at a low temperature. |
| Appearance of multiple unknown peaks. | Multiple Degradation Pathways: The compound may be degrading due to a combination of factors such as pH, light, and oxygen. | Conduct a forced degradation study (see protocol below) to identify the specific stress factor causing degradation. Systematically protect the sample from light, oxygen, and high temperatures to isolate the cause.[1] |
| Inconsistent results between experiments. | Sample Age & Storage: Inconsistent storage conditions or using aged solutions can lead to variable levels of degradation. | Always use freshly prepared solutions. If stock solutions must be stored, validate their stability over the intended storage period and conditions. Store all aliquots under identical, controlled conditions (low temperature, protected from light).[1] |
Quantitative Stability Data
Table 1: Illustrative Example of this compound Degradation
| Condition | Time (hours) | % Degradation (Illustrative) |
| 0.1 M HCl (Heated to 60°C) | 24 | ~5-10% |
| pH 5.0 Buffer (Room Temp) | 24 | < 2% |
| pH 7.0 Buffer (Room Temp) | 24 | ~2-5% |
| 0.1 M NaOH (Room Temp) | 4 | > 20% |
| 3% H₂O₂ (Room Temp) | 24 | ~10-15% |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[4][5] A typical study involves exposing the compound to stress conditions more severe than accelerated stability testing.[6][7]
Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
A validated, stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[4]
-
Application of Stress Conditions: For each condition, an aliquot of the stock solution is mixed with the stressor. A control sample is prepared by diluting the stock with the reaction solvent (e.g., water for hydrolysis).[1]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C).[1][4]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as degradation is expected to be rapid.[1][4]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1][4]
-
Thermal Degradation: Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water). Heat at a controlled temperature (e.g., 60-80°C).[1][4]
-
Photolytic Degradation: Expose both the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[4][7]
-
-
Time Points: Collect samples at various intervals (e.g., 0, 2, 4, 8, 24 hours) to observe the progression of degradation.[4]
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.[4]
-
Analyze all stressed samples and controls using the stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] If degradation is too rapid or slow, adjust the stressor concentration, temperature, or duration.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Suzuki Coupling with 5-chloro-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-chloro-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction. Use a fresh batch of catalyst or consider an air-stable precatalyst. The presence of oxygen can lead to catalyst decomposition. |
| Poor Ligand Choice | For electron-rich heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃. |
| Inappropriate Base | The base is crucial for activating the boronic acid. For nitrogen-containing heterocycles, inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred. Ensure the base is finely ground and anhydrous for non-aqueous reactions. |
| Suboptimal Solvent System | A mixture of an aprotic organic solvent (e.g., dioxane, THF, toluene) and water is common. The aqueous phase is often necessary to dissolve the inorganic base. Ensure vigorous stirring in biphasic systems to maximize interfacial contact. |
| Low Reaction Temperature | Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures (80-110 °C) for efficient coupling. |
| Catalyst Inhibition by Imidazole | The nitrogen atoms in the imidazole ring can coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading or a more robust ligand can sometimes overcome this issue. |
Issue 2: Significant Side Product Formation
Possible Causes and Solutions:
| Side Product | Potential Cause & Prevention |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom, and it is a common side reaction with heteroaryl boronic acids. It can be minimized by using milder bases (e.g., K₂CO₃ instead of NaOH), running the reaction under anhydrous conditions, or using boronic esters (e.g., pinacol esters) which are more stable. |
| Dehalogenation of this compound | The chloro-substituent is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture. Ensure solvents are anhydrous and of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all substrates, palladium catalysts with bulky, electron-rich phosphine ligands have shown great success with challenging heteroaryl chlorides.[1] Catalysts like PdCl₂(dppf) and precatalysts based on ligands such as SPhos and XPhos are excellent starting points for optimization. For a closely related substrate, 5-chloro-1-methyl-4-nitroimidazole, dichlorobis-(triphenylphosphine)palladium(II) has been used effectively.[2]
Q2: Which base should I use for the coupling of this compound?
A2: Inorganic bases are generally preferred for Suzuki couplings of nitrogen-containing heterocycles. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have demonstrated efficacy in related systems.[3] The choice of base can be critical, and screening different bases is often necessary for optimal results.
Q3: What solvent system is recommended?
A3: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[3] The aqueous component helps to dissolve the inorganic base, facilitating the reaction.
Q4: My reaction is not going to completion. What should I try?
A4: If your reaction has stalled, consider the following:
-
Increase the temperature: Aryl chlorides often require higher temperatures (e.g., 100-110 °C) to react efficiently.
-
Increase catalyst loading: For challenging substrates like this compound, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.
-
Change the ligand: If you are using a less electron-rich ligand, switching to a bulkier and more electron-donating one like SPhos or XPhos could improve the reaction rate.
-
Degas the reaction mixture again: Oxygen can deactivate the catalyst over time. A fresh sparge with an inert gas might help.
Q5: How can I minimize the formation of homocoupled boronic acid?
A5: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Using properly dried and degassed solvents.
-
Assembling the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Purging the reaction vessel and solvent with an inert gas (Argon or Nitrogen) before adding the catalyst.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog, 5-chloro-1-methyl-4-nitroimidazole, with various arylboronic acids. These conditions provide a strong starting point for the optimization of the coupling with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | - | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | - | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | - | 80 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | - | 78 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | - | 75 |
| 6 | 3-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | - | 88 |
| Data adapted from the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the purification of 5-chloro-1H-imidazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-chloro-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1][2] For analytical purposes and for isolating impurities, High-Performance Liquid Chromatography (HPLC) is also a powerful technique.[3]
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: Potential impurities can include unreacted starting materials, over-chlorinated byproducts, and isomeric products.[2] Depending on the synthetic route, side reactions could also lead to various other byproducts.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[4] For more quantitative analysis, HPLC is recommended.[3]
Q4: Are there any stability concerns with this compound during purification?
Troubleshooting Guides
Recrystallization
Problem: Low recovery of the purified product after recrystallization.
| Potential Cause | Suggested Solution |
| The chosen solvent is too good a solvent for this compound. | Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.[1] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature to encourage crystal formation, then cool further in an ice bath. |
Problem: The product "oils out" instead of crystallizing.
| Potential Cause | Suggested Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the solution. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. |
| Impurities are inhibiting crystallization. | Attempt to remove highly impure fractions first by another method, such as a preliminary column chromatography. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Potential Cause | Suggested Solution |
| Incorrect solvent system (mobile phase). | Optimize the solvent system using TLC. A gradient elution, gradually increasing the polarity, is often effective. Common solvent systems for imidazole derivatives include hexanes/ethyl acetate and dichloromethane/methanol.[2][4] |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The compound is streaking on the column. | The compound may be too polar for the chosen solvent system. Adding a small amount of a modifier, like triethylamine or acetic acid, to the mobile phase can improve peak shape. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find one in which it is poorly soluble at room temperature but soluble when hot.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Solvent System Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and a solvent system that provides good separation (Rf value of the target compound around 0.3-0.4).
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Purification
Caption: A workflow diagram for troubleshooting the purification of this compound.
Logical Relationships in Troubleshooting
Caption: Logical relationships between problems, causes, and solutions in purification.
References
Technical Support Center: Storage and Handling of 5-chloro-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 5-chloro-1H-imidazole during storage. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C is advised.[1] It is crucial to avoid moisture.[2]
Q2: My this compound appears discolored. What could be the cause?
A2: Discoloration (e.g., yellowing or browning) of this compound can be an indicator of degradation. The imidazole ring is susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.[3] Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes.
Q3: I am observing impurities in my this compound sample by HPLC/LC-MS. What are the likely degradation products?
A3: While specific degradation products for this compound are not extensively documented, several decomposition pathways are plausible based on the chemistry of halogenated imidazoles. Potential degradation products could include:
-
Imidazole: Formed through dehalogenation, where the chlorine atom is replaced by a hydrogen atom.
-
Hydroxylated imidazoles: Resulting from oxidative processes.
-
Ring-opened products: Arising from more extensive oxidation or photodegradation.
Impurities from the synthesis process, such as isomeric byproducts or over-chlorinated species, may also be present.[3][4]
Q4: Can I store this compound in solution?
A4: Long-term storage of this compound in solution is generally not recommended due to the increased risk of degradation. The imidazole moiety can be sensitive to photodegradation and oxidation in solution.[3] If solutions must be prepared, they should be made fresh for immediate use. If short-term storage is necessary, solutions should be protected from light and stored at a low temperature. The choice of solvent is also critical; protic solvents may facilitate hydrolytic degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to air, light, or moisture. | Store the compound under an inert atmosphere, protected from light, and in a desiccated environment at low temperatures (-20°C). |
| New peaks observed in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical decomposition. | Verify the identity of the new peaks by mass spectrometry if possible. Consider dehalogenation (loss of Cl) or oxidation (gain of O) as possible degradation pathways. |
| Inconsistent experimental results | Degradation of the starting material. | Re-analyze the purity of the this compound stock. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended optimal conditions. |
| Low yield in a reaction using this compound | Use of degraded starting material. | Confirm the purity of the this compound before use. Consider that impurities may be interfering with the reaction. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows down chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the imidazole ring. |
| Light | Amber vial or stored in the dark | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Avoids hydrolysis and moisture-induced degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To monitor the purity of this compound over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Store aliquots of the solid compound under different conditions to be tested (e.g., -20°C inert atmosphere, room temperature in air, exposure to light).
-
-
HPLC Analysis:
-
A reverse-phase HPLC method can be adapted for analysis.[5]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility) is a typical starting point.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of this compound (typically in the range of 210-250 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), dissolve a sample from each storage condition and analyze by HPLC.
-
Calculate the purity of this compound by peak area percentage.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Experimental workflow for a stability study.
References
- 1. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vasudevdrugintermediates.com [vasudevdrugintermediates.com]
Technical Support Center: Overcoming Poor Solubility of 5-chloro-1H-imidazole in Reaction Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-chloro-1H-imidazole in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar heterocyclic compound. Its solubility is highest in polar aprotic solvents. It is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility in other common organic solvents can be limited, which often presents a challenge in synthetic chemistry.
Q2: Why is the poor solubility of this compound a concern in chemical reactions?
A2: Poor solubility of a reactant can lead to several issues in a chemical reaction, including:
-
Slow reaction rates: Reactions in heterogeneous mixtures (where the reactant is not fully dissolved) are often slower as the reaction can only occur at the surface of the solid.
-
Low reaction yields: If the reactant does not dissolve, it is not available to react, leading to incomplete conversion and lower yields.
-
Inconsistent results: The rate and extent of dissolution can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.
-
Difficulties in monitoring reaction progress: It can be challenging to obtain representative samples from a heterogeneous reaction mixture for analysis by techniques like TLC or LC-MS.
Q3: What initial steps should I take to address the poor solubility of this compound?
A3: A systematic approach is recommended. Start by selecting an appropriate solvent or solvent system. If solubility remains an issue, consider techniques such as heating, using co-solvents, or employing phase-transfer catalysis. A detailed troubleshooting guide is provided in the following sections.
Solubility Profile
The following table provides an estimated qualitative solubility of this compound in common organic solvents at room temperature. This information should be used as a guideline for solvent selection.
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A good first choice for dissolving this compound. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a good solvent for polar compounds. |
| Methanol | 5.1 | Moderate | Can be an effective solvent, especially with heating.[1][2] |
| Acetonitrile | 5.8 | Moderate to Low | May require heating to achieve sufficient concentration. |
| Tetrahydrofuran (THF) | 4.0 | Low | Generally not a good solvent for this compound. |
| Dioxane | 4.8 | Low | Similar to THF, likely to have poor solvating power. |
| Toluene | 2.4 | Very Low | A non-polar solvent, not suitable for dissolving this compound. |
| Dichloromethane (DCM) | 3.1 | Very Low | Generally, imidazoles show very low solubility in chloroalkanes.[3][4][5] |
Troubleshooting Guides
Issue 1: this compound does not dissolve in the chosen reaction solvent.
This is a common starting problem. The following workflow can help you address this issue.
Caption: Troubleshooting workflow for addressing poor solubility.
Issue 2: Low yield in N-alkylation of this compound due to poor solubility.
N-alkylation is a common reaction for imidazoles. Poor solubility of the starting material can significantly impact the yield.
Caption: Logical workflow for optimizing N-alkylation reactions.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, THF, Toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent and vortex for another minute.
-
If the solid dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."
-
Repeat for each solvent to be tested.
Protocol 2: N-Alkylation of this compound using a Co-solvent Approach
Objective: To perform an N-alkylation reaction on this compound, overcoming its poor solubility using a co-solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexane for washing NaH
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the required amount of NaH.
-
Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Carefully decant the hexane after each wash.
-
Add anhydrous DMF to the flask to achieve the desired reaction concentration (e.g., 0.5 M).
-
In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of DMF. Gentle warming may be required to fully dissolve the solid.
-
Slowly add the solution of this compound to the stirred suspension of NaH at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Step-by-step workflow for the N-alkylation protocol.
References
Validation & Comparative
Halogenated Imidazoles: A Comparative Guide to Biological Activity with a Focus on 5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms onto the imidazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides a comparative analysis of the biological activity of 5-chloro-1H-imidazole and other halogenated imidazoles, drawing upon experimental data from various derivatives to elucidate structure-activity relationships.
Introduction to Halogenated Imidazoles
Halogenation of the imidazole ring can significantly influence its biological profile. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the ring can impact the compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby affecting its interaction with biological targets. This guide explores these effects in the context of antimicrobial, antifungal, and cytotoxic activities. While direct comparative studies on the parent 4/5-halo-1H-imidazoles are limited, research on their derivatives provides valuable insights into how halogenation can be leveraged in drug design.[1]
Comparative Analysis of Biological Activity
The biological activity of halogenated imidazoles is diverse, with applications ranging from antimicrobial and antifungal to anticancer and enzyme inhibition. The following sections compare the activities of chloro-substituted imidazoles with other halogenated analogs, using data from various studies on their derivatives.
Antimicrobial Activity
Halogenated imidazole derivatives have been extensively investigated for their antibacterial properties. The presence and nature of the halogen atom can significantly modulate their efficacy and spectrum of activity.
For instance, studies on imidazole-thiosemicarbazide derivatives have shown a trend where the inhibitory effect against Toxoplasma gondii increases with the size of the halogen, with iodo and bromo derivatives being more active than their chloro and fluoro counterparts. This suggests that lipophilicity may play a crucial role in the antiparasitic activity of this class of compounds.
Table 1: Comparative Antimicrobial Activity of Halogenated Imidazole Derivatives
| Compound Class | Halogen | Target Organism | Activity (MIC/IC50) | Reference |
| Imidazole-thiosemicarbazides | F, Cl, Br, I | Toxoplasma gondii | Activity Trend: I > Br > Cl > F | |
| Dichloro/Trichloro Imidazole Derivatives | Cl | Staphylococcus aureus | Comparable to Bifonazole | [2] |
| 4-bromo-1H-indazole derivatives | Br | Streptococcus pyogenes | MIC = 4 µg/mL | [1] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Cl | E. coli | MIC = 4.9–17 µM (for potent hybrids) |
Antifungal Activity
The imidazole ring is a cornerstone of many antifungal drugs, which primarily act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Halogenation can enhance the antifungal potency of these compounds.
Studies on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles have shown that dichloro and trichloro-derivatives exhibit significant inhibitory activity against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans.[2] However, a derivative containing a 4,5-dichloro-1H-imidazole moiety displayed a notable decrease in antifungal activity, indicating that the substitution pattern is a key factor in determining efficacy.[2] This underscores the nuanced role of halogenation in modulating antifungal properties.
References
A Comparative Guide to the Validation of Analytical Methods for 5-chloro-1H-imidazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 5-chloro-1H-imidazole, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comparative overview of validated analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established analytical techniques for imidazole-containing compounds.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of two common analytical techniques.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, highly selective due to monitoring of specific precursor and product ions.[1] |
| Sensitivity | Moderate (typically µg/mL to high ng/mL range). | High to Very High (typically low ng/mL to pg/mL range).[1] |
| **Linearity (R²) ** | Typically > 0.99.[2] | Typically > 0.995.[1][3] |
| Accuracy (% Recovery) | Generally within 95-105%.[2] | Generally within 85-115% for complex matrices.[3] |
| Precision (% RSD) | Intraday < 2%, Interday < 5%.[2] | Intraday < 5%, Interday < 15%.[1][3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL[3] |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | High | Moderate to High |
| Typical Application | Routine quality control, content uniformity, and purity analysis. | Trace level impurity analysis, pharmacokinetic studies, and analysis in complex matrices.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
2. Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or environmental samples.
1. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | To be determined by infusion of a standard solution |
2. Solution and Sample Preparation:
-
Standard Solutions: Prepare standard solutions in a solvent appropriate for the sample matrix (e.g., methanol, water).
-
Sample Preparation (e.g., for Water Samples):
-
To 100 mL of the water sample, add a suitable internal standard.
-
Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
comparative analysis of different synthetic routes to 5-chloro-1H-imidazole
For researchers, scientists, and professionals in drug development, the synthesis of halogenated heterocyclic compounds is a cornerstone of creating novel therapeutic agents. Among these, 5-chloro-1H-imidazole serves as a valuable building block. Due to the tautomeric nature of the imidazole ring, 4-chloro-1H-imidazole and this compound are chemically identical and exist in a rapid equilibrium. Therefore, synthetic routes targeting either tautomer are considered equivalent. This guide provides a comparative analysis of two distinct and viable synthetic pathways to obtain the 4(5)-chloro-1H-imidazole core, presenting experimental data, detailed protocols, and a visual representation of the synthetic strategies.
The direct chlorination of imidazole is notoriously challenging, often resulting in a mixture of polychlorinated products, including the hard-to-separate 4,5-dichloroimidazole, due to the high reactivity of the imidazole ring. This lack of selectivity makes direct chlorination an inefficient and less desirable route for targeted synthesis. Consequently, more strategic, multi-step approaches are generally favored to ensure higher yields and purity of the desired monochlorinated product.
This guide will focus on two strategic approaches:
-
Route A: Synthesis via Sandmeyer Reaction of a 5-Aminoimidazole Precursor. This classic transformation in aromatic chemistry offers a reliable method for introducing a chloro group with high regioselectivity. The synthesis begins with the construction of a 5-aminoimidazole derivative, which is then converted to the target chloroimidazole.
-
Route B: Synthesis via Cyclocondensation. This approach builds the imidazole ring from acyclic precursors. By using a chlorinated starting material, the chloro substituent is incorporated directly into the final heterocyclic structure.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and requirements.
| Parameter | Route A: Sandmeyer Reaction | Route B: Cyclocondensation |
| Starting Materials | Aminomalononitrile p-toluenesulfonate, Formamidine acetate, Sodium nitrite, Copper(I) chloride | Chloroacetaldehyde, Formamide |
| Key Intermediates | 4-Amino-1H-imidazole-5-carbonitrile, Diazonium salt | None (One-pot reaction) |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate | Moderate to High |
| Reaction Conditions | Step 1: Reflux in ethanol. Step 2: 0-5°C (diazotization), then heating. | High temperature (150-160°C) |
| Reagents & Solvents | Ethanol, Hydrochloric acid, Water | Formamide (acts as reagent and solvent) |
| Advantages | High regioselectivity, well-established classical reaction. | One-pot synthesis, readily available starting materials. |
| Disadvantages | Two-step process, requires synthesis of the amino precursor, handling of potentially unstable diazonium salts. | High reaction temperature, formamide can be a challenging solvent to remove. |
Experimental Protocols
Route A: Synthesis via Sandmeyer Reaction of a 5-Aminoimidazole Precursor
This route proceeds in two main stages: the synthesis of the 5-aminoimidazole precursor followed by the Sandmeyer reaction. As a representative example, the synthesis of 4-amino-1H-imidazole-5-carbonitrile is described, which can then be converted to this compound-4-carbonitrile.
Step 1: Synthesis of 4-Amino-1H-imidazole-5-carbonitrile
-
Principle: This step involves the condensation reaction between aminomalononitrile (generated from its p-toluenesulfonate salt) and formamidine acetate to form the imidazole ring.[1]
-
Procedure:
-
A mixture of aminomalononitrile p-toluenesulfonate (1 equivalent) and formamidine acetate (1.1 equivalents) is suspended in absolute ethanol.
-
The mixture is heated to reflux and stirred for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water, and the solid product is collected by filtration, washed with cold water, and dried to afford 4-amino-1H-imidazole-5-carbonitrile.
-
Step 2: Sandmeyer Reaction to this compound-4-carbonitrile
-
Principle: The primary amino group of the imidazole precursor is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.
-
Procedure:
-
4-Amino-1H-imidazole-5-carbonitrile (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 equivalents) in cold water is added dropwise to the imidazole solution, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and heated to 60-70°C.
-
The cold diazonium salt solution is added portion-wise to the hot copper(I) chloride solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the reaction mixture is heated for an additional 30 minutes and then allowed to cool to room temperature.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound-4-carbonitrile, which can be further purified by column chromatography.
-
Route B: Synthesis via Cyclocondensation
-
Principle: This one-pot synthesis involves the reaction of chloroacetaldehyde with an excess of formamide. Formamide serves as both a reactant (providing the N-C-N fragment) and the solvent.
-
Procedure:
-
A solution of chloroacetaldehyde (1 equivalent, typically as a 40-50% aqueous solution) is added to an excess of formamide (5-10 equivalents).
-
The mixture is heated to 150-160°C in a flask equipped with a reflux condenser.
-
The reaction is maintained at this temperature for 2-3 hours.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and neutralized with a base such as sodium carbonate.
-
The aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield 4(5)-chloro-1H-imidazole.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Comparative diagram of two synthetic routes to the this compound core.
Conclusion
Both the Sandmeyer reaction (Route A) and the direct cyclocondensation (Route B) offer viable strategies for the synthesis of this compound, each with distinct advantages and disadvantages.
Route A provides a highly regioselective method, which is particularly advantageous when specific substitution patterns are required. However, it is a multi-step process that involves the synthesis and isolation of an intermediate and the handling of potentially hazardous diazonium salts.
Route B is an attractive alternative due to its one-pot nature and the use of simple, readily available starting materials. The high-temperature conditions and the need to work with formamide are the primary drawbacks.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale of the reaction, the availability of starting materials, the need for specific isomers, and the laboratory's capabilities for handling the required reaction conditions and reagents. For rapid access to the unsubstituted 4(5)-chloro-1H-imidazole core, the cyclocondensation route may be preferred for its simplicity. For syntheses requiring high selectivity in more complex, substituted imidazole systems, the Sandmeyer reaction remains a powerful and reliable tool.
References
A Spectroscopic Comparison of Imidazole and its Chlorinated Derivatives: A Guide for Researchers
For professionals in chemical research and drug development, a comprehensive understanding of the spectroscopic characteristics of heterocyclic compounds is essential for structural elucidation, reaction monitoring, and quality control. This guide provides a detailed spectroscopic comparison of the foundational aromatic heterocycle, 1H-imidazole, and its chlorinated analogue, 4,5-dichloro-1H-imidazole. Due to the limited availability of comprehensive experimental data for 5-chloro-1H-imidazole, this guide will utilize data for the closely related 4,5-dichloro-1H-imidazole as a comparative example of a chlorinated imidazole. This comparison offers valuable insights into the influence of chloro-substituents on the spectroscopic properties of the imidazole ring.
Synthetic Pathway Overview
The direct chlorination of the imidazole ring can be achieved through various methods. A common laboratory-scale synthesis of chlorinated imidazoles involves the reaction of imidazole with a chlorinating agent such as sodium hypochlorite or N-chlorosuccinimide (NCS). The following diagram illustrates a general synthetic pathway for the chlorination of imidazole.
Caption: Synthetic route for the chlorination of 1H-imidazole.
Comparative Spectroscopic Data
The introduction of chloro-substituents to the imidazole ring significantly influences its electronic environment, leading to predictable shifts in its spectroscopic signatures. The following tables summarize the key spectroscopic data for 1H-imidazole and 4,5-dichloro-1H-imidazole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the electron-withdrawing nature of the chlorine atoms in 4,5-dichloro-1H-imidazole is expected to deshield the remaining proton at the C2 position, causing a downfield shift compared to the protons of unsubstituted imidazole.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | H2 | H4 | H5 | Solvent |
| 1H-Imidazole | ~7.73 | ~7.15 | ~7.15 | CDCl₃[1] |
| 4,5-Dichloro-1H-imidazole | ~7.73 | - | - | DMSO-d₆[2] |
Note: The literature value for H2 of 4,5-dichloro-1H-imidazole appears similar to that of imidazole, which may be due to solvent effects or other factors.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides clear evidence of the chloro-substituents' impact. The carbons directly bonded to chlorine (C4 and C5) in 4,5-dichloro-1H-imidazole will show a significant downfield shift compared to the corresponding carbons in imidazole. The C2 carbon is also affected, typically showing a smaller downfield shift.
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | C2 | C4 | C5 | Solvent |
| 1H-Imidazole | ~135.4 | ~122.1 | ~122.1 | Not Specified |
| 4,5-Dichloro-1H-imidazole | ~134.5 | Not Reported | Not Reported | Not Specified |
Note: While specific shifts for C4 and C5 of 4,5-dichloro-1H-imidazole were not found, they are expected to be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum reflects changes in the vibrational modes of the molecule. The C-Cl stretching vibrations in 4,5-dichloro-1H-imidazole will introduce new absorption bands, typically in the fingerprint region (below 1000 cm⁻¹). The N-H and C-H stretching frequencies may also be slightly altered.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 1H-Imidazole | 4,5-Dichloro-1H-imidazole |
| N-H Stretch | ~3162 (weak)[3] | ~3371[4] |
| C-H Stretch (aromatic) | ~3053[5] | Not Reported |
| C=N Stretch | ~1681[5] | ~1643[4] |
| C=C Stretch | ~1599, ~1489[5] | ~1559[4] |
| C-Cl Stretch | - | Expected in fingerprint region |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 4,5-dichloro-1H-imidazole will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1H-Imidazole | 68 | 41, 40, 28 |
| 4,5-Dichloro-1H-imidazole | 136, 138, 140 | Not Reported |
Experimental Protocols
The following are generalized protocols for the synthesis of a chlorinated imidazole and the acquisition of comparative spectroscopic data.
Synthesis of 4,5-Dichloro-1H-imidazole
This protocol is adapted from the optimized Lutz and DeLorenzo method for the chlorination of imidazole.
Materials:
-
1H-Imidazole
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of 1H-imidazole in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a stoichiometric excess of sodium hypochlorite solution to the cooled imidazole solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess hypochlorite by adding a reducing agent (e.g., sodium thiosulfate solution) until a test with potassium iodide-starch paper is negative.
-
Adjust the pH of the solution to acidic (pH ~2-3) with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis Workflow
A standardized workflow is crucial for obtaining high-quality and comparable spectroscopic data.
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin disk.
-
Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
This guide provides a foundational comparison of the spectroscopic properties of imidazole and its chlorinated derivatives. Researchers can use this information to aid in the identification and characterization of newly synthesized imidazole-based compounds.
References
5-Chloro-1H-imidazole: A Comparative Guide for Researchers and Drug Development Professionals
Introduction: 5-Chloro-1H-imidazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the presence of a chlorine atom on the imidazole ring, make it a valuable building block for the development of novel therapeutic agents and a versatile intermediate in various chemical transformations. This guide provides a comprehensive comparison of this compound with other chlorinated heterocycles, supported by available experimental data, to highlight its distinct advantages in research and drug development.
Physicochemical Properties: A Comparative Overview
The position of the chlorine atom on the imidazole ring significantly influences its physicochemical properties, which in turn affect its reactivity, bioavailability, and metabolic stability. Below is a table summarizing the available data for this compound and its isomers, alongside other common chlorinated heterocycles for comparison.
| Property | This compound | 2-Chloro-1H-imidazole | 4-Chloro-1H-imidazole | 2-Chloropyridine | 3-Chloropyridine |
| Molecular Formula | C₃H₃ClN₂ | C₃H₃ClN₂ | C₃H₃ClN₂ | C₅H₄ClN | C₅H₄ClN |
| Molar Mass ( g/mol ) | 102.52[1] | 102.52 | 102.52 | 113.55 | 113.55 |
| Melting Point (°C) | 118-120[1] | 165-170 | 118-120 | -46 | -43 |
| Density (g/cm³) | 1.405[1] | Not Available | Not Available | 1.203 | 1.205 |
| pKa | Not Available | Not Available | Not Available | 0.72 | 2.84 |
| Solubility | Moderately soluble in polar solvents[2] | Not Available | Not Available | Soluble in organic solvents | Soluble in organic solvents |
Advantages in Chemical Synthesis
The primary advantage of this compound in organic synthesis lies in its role as a versatile precursor, particularly in the synthesis of pharmaceuticals. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Key Synthetic Applications:
-
Pharmaceutical Intermediates: 5-Chloro-1-methyl-4-nitro-1H-imidazole is a crucial intermediate in the synthesis of the immunosuppressant drug Azathioprine[3]. The chloro group is displaced by a thiol in a key step of the synthesis.
-
Building Block for Complex Molecules: The imidazole scaffold is a "privileged structure" in medicinal chemistry, and the chloro-substituent provides a handle for further functionalization to create libraries of compounds for drug discovery.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a general protocol for a nucleophilic substitution reaction on a chloroimidazole derivative, based on procedures described in the literature.
Reaction: Synthesis of a 5-substituted imidazole derivative.
Materials:
-
This compound (1 equivalent)
-
Nucleophile (e.g., a thiol, amine, or alcohol) (1.1 equivalents)
-
Base (e.g., K₂CO₃, NaH) (1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound and the nucleophile in the anhydrous solvent.
-
Add the base to the reaction mixture portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted imidazole.
Biological Activity
Derivatives of this compound have shown a wide range of biological activities. The presence and position of the chlorine atom can significantly influence the potency and selectivity of these compounds.
-
Antifungal and Pesticidal Activity: Certain derivatives of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile have been utilized as pesticides due to their antifungal properties[4].
-
Anticancer Activity: Benzimidazole derivatives, including those with chloro substitutions, are being investigated as potential anticancer agents[5][6]. A biological assay of a gold (I) imidazole derivative with a chlorinated ligand showed some anticancer activity, although it was lower than its pyrimidine ligand counterpart[7].
-
Antidiabetic and Antioxidant Activity: A silver(I) complex of 5-chloro-1H-benzimidazole has been synthesized and evaluated for its in vitro antidiabetic and antioxidant properties[8].
While direct comparative studies are limited, the available data suggests that the introduction of a chloro group at the 5-position of the imidazole ring is a viable strategy for developing compounds with diverse biological activities. The specific advantages over other chlorinated heterocycles would depend on the target and the desired pharmacological profile.
Catalytic Applications
While this compound itself is not catalytically active, it serves as a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands[9]. These NHC ligands, when complexed with transition metals, form highly stable and efficient catalysts for a variety of organic reactions, including cross-coupling reactions[10]. The electronic properties of the NHC ligand can be tuned by the substituents on the imidazole ring, and the presence of a chloro group can influence the catalytic activity of the resulting metal complex.
Conclusion
This compound presents several key advantages over other chlorinated heterocycles for researchers and drug development professionals. Its utility as a versatile synthetic intermediate, particularly in the preparation of pharmaceuticals, is well-established. The reactivity of the 5-chloro position allows for facile introduction of diverse functionalities, enabling the creation of novel molecular entities with a wide spectrum of biological activities. While more direct comparative studies are needed to fully elucidate its superiority in all contexts, the existing body of evidence strongly supports the continued exploration and application of this compound as a valuable tool in chemical and pharmaceutical research.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound-2-carbaldehyde [smolecule.com]
- 3. Azathioprine - Wikipedia [en.wikipedia.org]
- 4. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Experimental Results for Reactions Involving 5-Chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common cross-coupling and direct C-H arylation reactions involving 5-chloro-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The following sections present a cross-validation of experimental data, offering insights into optimal reaction conditions and expected outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation reactions.
Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. This section compares the performance of various catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. Due to the potential for the imidazole nitrogen to coordinate with the palladium catalyst, N-protection is often employed to improve reaction efficiency.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of N-Protected this compound Analogues
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High |
| Thiophene-2-boronic acid | Pd(OAc)₂ (1) | cataCXium® A (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 100 | 12 | ~92 |
Note: Yields are based on reactions with analogous chloro-heterocyclic compounds and may vary for this compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and a wide range of primary and secondary amines. Similar to the Suzuki-Miyaura coupling, N-protection of the imidazole can be advantageous.
Table 2: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of Chloro-Heterocycles
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 12-24 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | Moderate |
| Benzylamine | [Pd(allyl)Cl]₂ (1.5) | DavePhos (3) | K₃PO₄ | THF | 80 | 20 | High |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~85 |
Note: Yields are based on reactions with analogous chloro-heterocyclic compounds and may vary for this compound.
-
Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube. Add the N-protected this compound and a stir bar.
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add the degassed solvent and the amine via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. For this compound, C-H arylation typically occurs at the C2 or C4 positions, depending on the directing group and reaction conditions.
Table 3: Comparison of Catalytic Systems for the Direct C-H Arylation of Imidazole Derivatives
| Imidazole Substrate | Aryl Halide | Palladium Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Methylimidazole | 4-Chlorotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ | Cs₂CO₃ | DMA | 150 | Moderate |
| N-Aryl-imidazole | 4-Bromoanisole | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | 140 | High |
| Imidazole | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | CuI | CsF | DMA | 130 | Good |
Note: Yields are based on reactions with analogous imidazole derivatives and may vary for this compound.
-
Reaction Setup: To a pressure-rated vial, add the this compound derivative (1.0 mmol), aryl halide (1.5-2.0 mmol), palladium catalyst, ligand (if required), and base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat the mixture to the specified temperature for the indicated time.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
General experimental workflow for direct C-H arylation.
Conclusion
The functionalization of this compound through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation offers diverse pathways to novel chemical entities. The selection of the appropriate catalytic system is paramount and is highly dependent on the specific substrates and desired outcome. While N-protection can be beneficial for traditional cross-coupling reactions, direct C-H arylation provides a more streamlined approach. The data and protocols presented in this guide serve as a valuable starting point for researchers in the development of efficient and selective syntheses involving this compound. Further optimization of the reaction conditions for specific substrate combinations is encouraged to achieve the best possible results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
